molecular formula C9H5FN4O3S B8540649 4-Fluoro-3-nitro-N-[1,3,4]thiadiazol-2-yl-benzamide

4-Fluoro-3-nitro-N-[1,3,4]thiadiazol-2-yl-benzamide

Cat. No. B8540649
M. Wt: 268.23 g/mol
InChI Key: QOBNJMJYAXHOIA-UHFFFAOYSA-N
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Patent
US07910595B2

Procedure details

The product from Example 172a was reacted with [1,3,4]Thiadiazol-2-ylamine (149 mg, 1.474 mmol) according to the procedure from Example 172b to provide the title compound (272 mg, 67%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
149 mg
Type
reactant
Reaction Step One
Yield
67%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12].[S:14]1[CH:18]=[N:17][N:16]=[C:15]1[NH2:19]>>[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH:19][C:15]2[S:14][CH:18]=[N:17][N:16]=2)=[O:7])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=C(C(=O)Cl)C=C1)[N+](=O)[O-]
Name
Quantity
149 mg
Type
reactant
Smiles
S1C(=NN=C1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C(=O)NC=2SC=NN2)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 272 mg
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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